![molecular formula C6H14ClNO B6159812 (1S,3R)-3-aminocyclohexan-1-ol hydrochloride CAS No. 2331211-57-3](/img/no-structure.png)
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride
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Overview
Description
“(1S,3R)-3-Aminocyclohexanol Hydrochloride” is a chemical compound used as a reactant in the preparation of isoxazole carboxamide compounds, which are potent, soluble, orally active TRPV1 antagonists and analgesics . It has a molecular weight of 115.17 + (36.46) and a molecular formula of C6H13NO·HCl .
Synthesis Analysis
The synthesis of similar compounds has been achieved using enzymes such as ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters . In this case, unspecific peroxygenases (UPOs) were found to catalyze the desired allylic oxidation with high chemo- and regioselectivity . This synthetic approach provides the first example of a three-step, one-pot UPO-ER-ADH cascade .Molecular Structure Analysis
The molecular structure of “(1S,3R)-3-aminocyclohexan-1-ol hydrochloride” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are used to assign an R/S designation to a chiral center, based on the atomic numbers of the atoms of interest .Scientific Research Applications
Chemistry and Pharmacology of Synthetic Opioids
The chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides (U-drugs) and 4-aminocyclohexanols, are significant in understanding the emergence of substances of abuse. The stereochemistry of these compounds, including (1S,3R)-3-aminocyclohexan-1-ol hydrochloride, plays a crucial role in their potency and effects. This understanding helps in monitoring and controlling the appearance of new psychoactive substances on the illicit drug market (Sharma et al., 2018).
Applications in Organic Synthesis
Recent advances in the selective catalytic oxidation of cyclohexene, which is structurally related to (1S,3R)-3-aminocyclohexan-1-ol hydrochloride, underline the importance of controllable oxidation reactions. These reactions are synthetically valuable for applications in both academia and the chemical industry, providing insights into the optimization of such processes for the production of intermediates used broadly across various sectors (Cao et al., 2018).
Pharmaceutical and Biomedical Research
Cyclodextrin inclusion complexes with antibiotics and antibacterial agents, including studies on compounds like (1S,3R)-3-aminocyclohexan-1-ol hydrochloride, offer a pharmaceutical perspective on drug-delivery systems. These complexes improve solubility, modify drug-release profiles, and enhance antimicrobial activity, illustrating the role of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride in developing more efficient drug delivery mechanisms (Boczar & Michalska, 2022).
Environmental Chemistry and Toxicology
The analysis of hexachlorocyclohexane isomers in various biological media sheds light on the environmental impact and persistence of compounds including (1S,3R)-3-aminocyclohexan-1-ol hydrochloride. Understanding the distribution, toxicity, and potential carcinogenicity of these compounds is crucial for assessing environmental health risks and developing strategies for mitigation (Fabre, Roth, & Kergaravat, 2005).
Safety and Hazards
The safety data sheet for a similar compound, “(1S,3R)-3-Aminocyclopentanecarboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride is the enzyme Glutathione Peroxidase 4 (GPx4) . GPx4 is a unique antioxidant enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride acts as an inhibitor of GPx4 . By inhibiting GPx4, it disrupts the normal functioning of this enzyme, leading to an accumulation of lipid hydroperoxides . This results in oxidative stress within the cell, which can lead to cell death .
Biochemical Pathways
The inhibition of GPx4 by (1S,3R)-3-aminocyclohexan-1-ol hydrochloride affects the lipid peroxidation pathway . Under normal conditions, GPx4 reduces lipid hydroperoxides, preventing lipid peroxidation and maintaining cell membrane integrity . When gpx4 is inhibited, lipid peroxidation can occur unchecked, leading to cell damage and death .
Result of Action
The inhibition of GPx4 by (1S,3R)-3-aminocyclohexan-1-ol hydrochloride leads to an increase in lipid peroxidation, resulting in oxidative stress and cell death . This can have various effects at the molecular and cellular levels, depending on the type of cells and the physiological context.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3R)-3-aminocyclohexan-1-ol hydrochloride involves the conversion of a cyclohexene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Hydrogen cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with hydrogen cyanide in the presence of a catalyst to form 2-cyanocyclohexanol.", "Step 2: 2-cyanocyclohexanol is reduced with sodium borohydride to form 2-amino-1-cyclohexanol.", "Step 3: 2-amino-1-cyclohexanol is treated with hydrochloric acid to form (1S,3R)-3-aminocyclohexan-1-ol hydrochloride.", "Step 4: The product is purified by recrystallization from ethanol and ammonium chloride." ] } | |
CAS RN |
2331211-57-3 |
Product Name |
(1S,3R)-3-aminocyclohexan-1-ol hydrochloride |
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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